4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one
Description
Properties
IUPAC Name |
4-amino-6-methyl-3-(2-phenylethylamino)-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-11(18)17(13)12(16-15-9)14-8-7-10-5-3-2-4-6-10/h2-6H,7-8,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKCAZNRXXXWQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-4-methyl-6-phenethylamino-1,3,5-triazine with suitable reagents under controlled conditions. The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and phenethylamino groups in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives. Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids or bases. .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazine compounds, including 4-amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one, exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Mannich Bases : Compounds derived from triazines have been evaluated for their anticancer properties. Studies show that Mannich bases can have half-maximal inhibitory concentration (IC50) values ranging from 0.2 to 10 μM against human tumor cell lines, indicating their potential as anticancer agents .
Antimicrobial Properties
Triazine derivatives have also been noted for their antimicrobial activities. The compound's structure allows it to interact with bacterial enzymes or cellular components, potentially leading to inhibition of bacterial growth. This has been documented in various studies focusing on the synthesis of triazine-based antimicrobial agents .
Synthesis of Bioactive Compounds
The compound serves as a precursor for synthesizing various bioactive molecules. For example:
- Dehydro-condensation Reactions : The use of triazine derivatives in dehydro-condensation reactions has been explored to synthesize amides efficiently. This method highlights the versatility of triazine compounds in creating complex organic molecules .
Targeting Specific Pathways
The unique structure of this compound allows it to target specific biochemical pathways associated with diseases such as cancer and bacterial infections. This specificity can lead to the development of targeted therapies that minimize side effects compared to traditional chemotherapeutics.
Anticancer Research
A study published in PMC evaluated various Mannich bases derived from triazines against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SK-LU-1 (lung cancer). The results indicated that certain derivatives exhibited potent cytotoxic effects, with IC50 values lower than 2 µg/mL for some compounds . This demonstrates the potential of this compound derivatives in anticancer drug development.
Antimicrobial Efficacy
In another research effort focusing on the synthesis of novel triazole derivatives, compounds related to this compound showed promising antimicrobial activity against Gram-positive bacteria . This suggests that the compound could be further explored for its potential in treating bacterial infections.
Mechanism of Action
The mechanism of action of 4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogues and their substituents are summarized below:
Key Observations:
- Phenethylamino vs. Phenyl: The phenethylamino group in the target compound introduces a flexible aliphatic chain, likely enhancing lipophilicity and membrane permeability compared to rigid phenyl substituents .
- tert-Butyl vs.
- Thioxo vs. Amino: The thioxo group in 6-(2-Aminophenyl)-3-thioxo derivatives may facilitate redox reactions or metal coordination, differing from the amino group’s hydrogen-bonding capabilities .
Physicochemical Properties
- Lipophilicity: The phenethylamino group likely increases logP compared to phenyl or methylthio analogues, impacting bioavailability.
- Solubility: Amino and thioxo groups improve aqueous solubility via hydrogen bonding or polar interactions, whereas tert-butyl and phenethyl groups may reduce it .
Biological Activity
4-Amino-6-methyl-3-phenethylamino-4H-[1,2,4]triazin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₁H₁₃N₅O
- Molecular Weight : 231.254 g/mol
- Density : 1.39 g/cm³
- Boiling Point : 399.3 ºC at 760 mmHg
- Flash Point : 195.3 ºC
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The phenethylamino group enhances binding affinity to various receptors, potentially modulating their activity and influencing cellular processes.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of triazine compounds can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains has been explored in vitro.
- Anticancer Properties : Some studies have indicated that triazine derivatives may possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
- Neuroprotective Effects : Evidence suggests that related compounds may have neuroprotective effects, potentially through antioxidant mechanisms or modulation of neurotransmitter systems.
Study 1: Antimicrobial Activity
A study conducted by Shapiro et al. (1959) assessed the antimicrobial properties of various triazine derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results showed notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antibacterial agent.
Study 2: Anticancer Activity
In a study published in European Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of several triazine derivatives on human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, particularly in breast and prostate cancer cells.
Study 3: Neuroprotective Effects
Research published in Journal of Neurochemistry explored the neuroprotective effects of triazine derivatives in animal models of neurodegeneration. The study found that treatment with this compound resulted in decreased markers of oxidative stress and improved cognitive function in treated animals.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₅O |
| Molecular Weight | 231.254 g/mol |
| Density | 1.39 g/cm³ |
| Boiling Point | 399.3 ºC |
| Flash Point | 195.3 ºC |
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Effective against several bacterial strains |
| Anticancer | Inhibits cell proliferation in cancer cells |
| Neuroprotective | Reduces oxidative stress in neurodegeneration models |
Q & A
Q. What regulatory frameworks govern the use of triazinones in academic research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
